Home > Products > Screening Compounds P37328 > 9-(4-chlorophenyl)-3H-purine-2,6-dione
9-(4-chlorophenyl)-3H-purine-2,6-dione - 21314-10-3

9-(4-chlorophenyl)-3H-purine-2,6-dione

Catalog Number: EVT-14136310
CAS Number: 21314-10-3
Molecular Formula: C11H7ClN4O2
Molecular Weight: 262.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(4-chlorophenyl)-3H-purine-2,6-dione, also known as 8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione, is a synthetic compound belonging to the purine family. This compound is characterized by a complex structure that includes a purine core substituted with a chlorophenyl group. Its molecular formula is C13H11ClN4O2, and it has a molecular weight of 290.70 g/mol. The compound's unique structure allows it to participate in various chemical reactions and biological interactions, making it of interest in scientific research and potential therapeutic applications.

Source and Classification

This compound can be sourced from chemical suppliers and is classified under purine derivatives. Purines are essential components of nucleic acids and play critical roles in cellular processes. The presence of the chlorophenyl group enhances its biological activity and interaction with various molecular targets.

Synthesis Analysis

Methods

The synthesis of 9-(4-chlorophenyl)-3H-purine-2,6-dione typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with commercially available purine derivatives.
  2. Reactions: Chlorinated aromatic compounds are reacted with the purine derivatives under controlled conditions. Common methods include:
    • N-alkylation: Utilizing organopalladium cross-coupling techniques for regioselective N-alkylation.
    • Cyclization Reactions: Employing microwave-assisted cyclization techniques to enhance yield and reduce reaction times.
  3. Conditions: The reactions may require specific solvents, temperatures, and catalysts to optimize product yield and purity.

Technical Details

The synthetic routes may vary based on the desired substitution pattern on the purine ring and the chlorophenyl moiety, with adjustments made for temperature, pressure, and reaction time to achieve optimal results .

Molecular Structure Analysis

Structure

The molecular structure of 9-(4-chlorophenyl)-3H-purine-2,6-dione features:

  • A purine core characterized by a fused bicyclic structure.
  • A 4-chlorophenyl group attached to the nitrogen atom at position 8.
  • Two carbonyl groups at positions 2 and 6.

Data

  • CAS Number: 29220-28-8
  • IUPAC Name: 8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione
  • InChI Key: OCVOFFXSXLBDQP-UHFFFAOYSA-N
  • Canonical SMILES: CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl

These structural features contribute to its reactivity and interaction with biological systems .

Chemical Reactions Analysis

Reactions

9-(4-chlorophenyl)-3H-purine-2,6-dione can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions may be performed using agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The chlorophenyl group can participate in substitution reactions under nucleophilic conditions.

Technical Details

These reactions are crucial for modifying the compound's structure to investigate its biological properties or synthesize analogs for further study .

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can lead to alterations in their activity:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It can bind to receptors affecting signal transduction pathways.

The precise pathways depend on the context of use and the specific biological systems being targeted .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

PropertyValue
Molecular FormulaC13H11ClN4O2
Molecular Weight290.70 g/mol
Melting PointNot specified
Boiling PointNot specified

These properties influence its behavior in various chemical reactions and biological assays .

Applications

9-(4-chlorophenyl)-3H-purine-2,6-dione has several scientific uses:

  1. Chemistry Research: It serves as a building block for synthesizing more complex molecules.
  2. Biological Studies: Researchers investigate its potential biological activities, including enzyme inhibition and interactions with macromolecules.
  3. Medicinal Chemistry: Ongoing studies explore its therapeutic applications, particularly in treating diseases related to enzyme dysfunction or signaling pathways.
  4. Material Science: It is utilized in developing new materials due to its unique chemical properties .
Introduction to Purine-2,6-dione Derivatives in Medicinal Chemistry

Purine-2,6-dione derivatives represent a privileged scaffold in drug discovery due to their structural similarity to endogenous purines and versatile pharmacological profiles. These compounds feature a fused bicyclic heterocyclic system with carbonyl groups at positions 2 and 6, enabling diverse hydrogen-bonding interactions with biological targets. The structural plasticity of this core allows for strategic modifications at N-7, N-8, and N-9 positions, facilitating the optimization of target affinity and selectivity. Among these derivatives, 9-(4-chlorophenyl)-3H-purine-2,6-dione exemplifies how targeted substitutions can yield compounds with significant therapeutic potential. The electron-withdrawing chlorine atom at the para-position of the phenyl ring enhances both the electronic properties and metabolic stability of these molecules, making them particularly valuable for central nervous system (CNS) and oncology applications. Their mechanism often involves mimicking the purine nucleobases of nucleic acids or endogenous signaling molecules, allowing them to interfere with critical cellular processes in disease states [2] [5].

Role of Purine Scaffolds in Serotonin Receptor Modulation

The purine-2,6-dione scaffold has emerged as a critical pharmacophore for developing ligands targeting serotonin receptors, particularly 5-HT1A and 5-HT7 subtypes implicated in depression and anxiety disorders. The planar purine core enables optimal insertion into the orthosteric binding pockets of these receptors, while the 2,6-dione motif facilitates hydrogen bonding with key serine and asparagine residues in the transmembrane domains.

Multitarget Directed Ligands (MTDLs) based on this scaffold demonstrate unique polypharmacology:

  • Long-Chain Arylpiperazines (LCAPs) conjugated to N-8 of purine-2,6-dione exhibit dual 5-HT1A/5-HT7 affinity (Ki = 15–85 nM) through simultaneous engagement of the orthosteric site (via purine core) and secondary hydrophobic pockets (via arylpiperazine) [5]
  • N-7 alkyl substitutions significantly modulate receptor subtype selectivity by altering the compound's orientation within the binding cavity
  • The hydrogen-bonding capacity of the dione moiety is essential for anchoring the ligand to conserved receptor residues, as confirmed through mutagenesis studies

Table 1: Serotonin Receptor Binding Affinities of Selected Purine-2,6-dione Derivatives

Compound5-HT1A Ki (nM)5-HT7 Ki (nM)Selectivity Ratio
Unsubstituted purine-2,6-dione320 ± 12480 ± 280.67
9-(4-Methoxyphenyl) analog85 ± 6.2120 ± 9.10.71
9-(4-Chlorophenyl) derivative42 ± 3.868 ± 5.20.62
N-8 Piperazine derivative16 ± 1.322 ± 1.90.73

Computational studies reveal that optimal 5-HT7 receptor binding requires a butterfly-like conformation of the purine core, where the chlorophenyl substituent at N-9 adopts a perpendicular orientation relative to the purine plane. This positioning allows the chlorine atom to access a hydrophobic subpocket in the 5-HT7 receptor, explaining the 2–3 fold enhanced affinity of 4-chlorophenyl derivatives over their methoxy-substituted counterparts. The electron-withdrawing effect of chlorine also increases the compound's dipole moment (8.625 Debye), strengthening electrostatic interactions within the receptor's binding cleft [5] [8].

Structural Significance of 4-Chlorophenyl Substituents in Bioactivity

The strategic incorporation of 4-chlorophenyl substituents at the N-9 position of purine-2,6-dione scaffolds profoundly influences both molecular recognition and pharmacokinetic properties. This modification exploits halogen bonding interactions with biological targets, where the chlorine atom serves as an electrophilic site engaging with carbonyl oxygen atoms or π-systems in protein binding pockets.

Key structural and electronic effects include:

  • Enhanced π-Stacking Capability: The electron-deficient chlorophenyl ring exhibits stronger stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) compared to phenyl or alkyl substituents
  • Metabolic Stabilization: The chlorine atom blocks cytochrome P450-mediated oxidation at the para-position, significantly extending plasma half-life
  • Optimal Steric Profile: The van der Waals radius of chlorine (175 pm) provides ideal hydrophobic bulk without causing steric hindrance in receptor binding
  • Electron-Withdrawing Effect: Reduces pKa of adjacent functional groups, enhancing hydrogen-bond acceptor capacity of the dione system

Table 2: Impact of 4-Chlorophenyl Substitution on Molecular Properties

PropertyPhenyl Analog4-Chlorophenyl DerivativeChange (%)
Dipole Moment (Debye)6.828.63+26.5%
LogP1.252.18+74.4%
Metabolic Stability (t½)32 min89 min+178%
VEGFR-2 Inhibition IC50280 nM37 nM-86.8%

Density Functional Theory (DFT) analyses of 9-(4-chlorophenyl)-3H-purine-2,6-dione reveal substantial electron redistribution within the molecule. The Mulliken charge distribution shows pronounced negativity at the carbonyl oxygens (average charge = -0.52e) and positivity at C-8 (+0.31e), creating an electronic gradient that facilitates charge transfer interactions with biological targets. Frontier Molecular Orbital (FMO) analysis demonstrates a reduced energy gap (ΔE = 2.188 eV) between HOMO (localized on the chlorophenyl ring) and LUMO (localized on the purine core), indicating heightened chemical reactivity compared to unsubstituted analogs. This electronic configuration enhances the compound's ability to function as a molecular "warhead" for covalent engagement with nucleophilic residues in enzyme active sites, particularly in kinase domains like EGFR where these derivatives show potent inhibition (IC50 = 25–35 nM) [6] [8].

In cancer therapeutics, the 4-chlorophenyl group enables dual targeting of angiogenesis and proliferative pathways. Molecular dynamics simulations confirm stable binding of 4-chlorophenyl-purine derivatives to the hydrophobic region I of EGFR's ATP-binding pocket (residues Leu718, Val726, and Ala743), with the chlorine atom forming a critical halogen bond with the backbone carbonyl of Thr830. This interaction pattern explains the 10-fold potency enhancement over unsubstituted analogs in inhibiting EGFRWT phosphorylation in NSCLC cells [8].

Historical Development of Purine-2,6-dione-Based Therapeutics

The medicinal exploration of purine-2,6-diones has evolved through three distinct generations, each marked by strategic molecular refinements:

First Generation (1980s–1990s): Natural Product-Inspired DerivativesEarly development centered on modifying xanthine alkaloids (theophylline, theobromine) by introducing simple alkyl chains at N-1, N-3, or N-7 positions. These efforts yielded bronchodilators and PDE inhibitors but suffered from limited target specificity and methylxanthine-like side effects. The breakthrough came with the discovery that N-9 arylation dramatically altered the pharmacological profile, shifting activity from phosphodiesterase inhibition to receptor-based mechanisms. Patent filings from this era predominantly covered unsubstituted phenyl and benzyl derivatives for cardiovascular applications [4] [8].

Second Generation (2000s–2010s): Targeted Substitution StrategiesThe identification of the chlorophenyl pharmacophore marked a significant advancement in potency and selectivity. Key developments included:

  • Systematic SAR studies establishing the superiority of para-chloro over ortho- or meta-substitution for kinase inhibition
  • Introduction of piperazine linkers at N-8 for serotonin receptor modulators (e.g., dual 5-HT1A/5-HT7 ligands)
  • Semisynthetic derivatives like T-1-PCPA [(N-(4-Chlorophenyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide)], which demonstrated EGFRWT inhibition at nanomolar levels (IC50 = 25.35 nM)
  • Patent protection expanding to cover crystalline forms and salt formulations (e.g., US10189808B2 covering solid forms of chlorophenyl-difluoroacetamide conjugates) [5] [6] [8]

Third Generation (2020s–Present): Hybrid Molecules and PolypharmacologyContemporary research focuses on molecular glues and proteolysis-targeting chimeras (PROTACs) leveraging the purine-2,6-dione core as E3 ligase-recruiting modules. Notable advances include:

  • WO2020165834A1 covering 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione conjugates with cereblon-binding activity
  • Purine-imide hybrids that simultaneously target IKZF2 degradation and kinase inhibition
  • Structure-guided designs optimizing the dihedral angle between purine and chlorophenyl rings to 55–65°, enhancing proteasomal degradation efficiency

The evolution of these compounds reflects a paradigm shift from serendipitous discovery to structure-based design, with recent approaches incorporating computational predictive modeling (molecular docking, MD simulations >100 ns) and ADMETox profiling early in development. The current pipeline includes multi-kinase inhibitors and immune-modulating agents for solid tumors and drug-resistant malignancies, with several candidates entering Phase I/II trials [6] [9].

Table 3: Evolution of Purine-2,6-dione Therapeutics

GenerationTime PeriodRepresentative CompoundKey InnovationPrimary Therapeutic Target
First1980s–1990s7-BenzyltheophyllineN-9 alkylationPDE4, adenosine receptors
Second2000s–2010sT-1-PCPA4-Chlorophenyl acetamideEGFRWT inhibition
Second2000s–2010sLCAP-purine conjugatesN-8 piperazine linkers5-HT1A/5-HT7 receptors
Third2020s–PresentPROTAC-PD-1/PD-L1 inhibitorsCereblon-binding hybridsImmune checkpoint proteins

Properties

CAS Number

21314-10-3

Product Name

9-(4-chlorophenyl)-3H-purine-2,6-dione

IUPAC Name

9-(4-chlorophenyl)-3H-purine-2,6-dione

Molecular Formula

C11H7ClN4O2

Molecular Weight

262.65 g/mol

InChI

InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-5-13-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,14,15,17,18)

InChI Key

GDPWJVYHZWPCCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2NC(=O)NC3=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.